2-(4-Bromophenyl)sulfinylacetic acid
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Overview
Description
2-(4-Bromophenyl)sulfinylacetic acid is an organic compound with the molecular formula C8H7BrO3S It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and a sulfinyl group is attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)sulfinylacetic acid typically involves the following steps:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, undergoes bromination using bromine and a catalyst such as mercuric oxide to yield 4-bromophenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.
Automated Sulfinylation: Employing automated systems for the sulfinylation step to maintain precise control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)sulfinylacetic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)sulfonylacetic acid.
Reduction: 2-(4-Bromophenyl)thioacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)sulfinylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)sulfinylacetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Gene Expression: The compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-(4-Chlorophenyl)sulfinylacetic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activities.
Uniqueness
2-(4-Bromophenyl)sulfinylacetic acid is unique due to the presence of both bromine and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVCIDATZVWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-48-3 |
Source
|
Record name | NSC125384 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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